L-Histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide Acetate; Examorelin Acetate
Description
Structural and Molecular Characteristics
Examorelin Acetate is a chemically modified hexapeptide derived from the parent compound Growth Hormone-Releasing Peptide-6 (GHRP-6). Its primary structure consists of six amino acids arranged in the sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂ , with an acetate counterion enhancing solubility and stability. The incorporation of non-proteinogenic residues, such as D-2-methyltryptophan and D-phenylalanine, confers resistance to enzymatic degradation and improves receptor binding affinity.
The IUPAC name for Examorelin Acetate is:
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide acetate.
Key molecular descriptors include:
Properties
Molecular Formula |
C49H62N12O8 |
|---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C47H58N12O6.C2H4O2/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48;1-2(3)4/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65);1H3,(H,3,4)/t28-,35-,38-,39+,40-,41+;/m0./s1 |
InChI Key |
RMOGUWNELLSYIK-WPVOBMNFSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Loading
The synthesis begins with Rink Amide MBHA resin (substitution value: 0.3–0.5 mmol/g), which ensures a C-terminal amide group critical for Examorelin’s structure. The first amino acid (Lys) is covalently attached to the resin using HATU/HOAt or DIC/Oxyma as coupling agents.
| Step | Reagent | Conditions |
|---|---|---|
| Resin Swelling | DCM or DMF | 1–2 hours at room temperature |
| Fmoc Deprotection | 20% Piperidine/DMF | 2 × 7–8 minutes |
| Lys Coupling | Lys(Fmoc)/HATU/HOAt | 40–60 minutes at 55°C |
Sequential Coupling of Amino Acids
The amino acids are added in reverse order (Lys → D-Phe → Trp → D-2-methyl-Trp → Ala → His). D-amino acids (D-Phe, D-2-methyl-Trp) require extended coupling times due to steric hindrance, while Trp residues necessitate careful handling to prevent oxidation.
| Amino Acid | Coupling Reagent | Time | Notes |
|---|---|---|---|
| Lys | HATU/HOAt | 60 minutes | C-terminal amide formation |
| D-Phe | DIC/Oxyma | 40 minutes | D-configuration |
| Trp | HATU/HOAt | 60 minutes | Bulky indole side chain |
| D-2-methyl-Trp | HATU/HOAt | 60 minutes | Steric hindrance from 2-methyl group |
| Ala | DIC/Oxyma | 40 minutes | Simple coupling |
| His | DIC/Oxyma | 40 minutes | Trityl (Trt) side-chain protection |
Capping and Deprotection
After each coupling, the resin is washed with DMF (3×) to remove unreacted reagents. Fmoc groups are removed using 20% piperidine/DMF, and capping (acetic anhydride/2,6-lutidine/DMF) minimizes peptide truncation.
Side-Chain Deprotection and Cleavage
After completing the sequence, the peptide is cleaved from the resin using TFA-based cocktails (e.g., TFA/H₂O/TIS). This step removes acid-labile protecting groups (e.g., Trt for His, Boc for Trp).
| Step | Reagent | Conditions |
|---|---|---|
| Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | 2–4 hours at room temperature |
| Precipitation | Diethyl ether (–20°C) | Pellet formation |
Purification
Crude Examorelin is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using C18/C4 columns and acetonitrile/0.1% TFA gradients.
| Parameter | Value |
|---|---|
| Column | C18 (Vydac, 10 × 250 mm) |
| Mobile Phase A | 0.1% TFA/water |
| Mobile Phase B | 0.1% TFA/acetonitrile |
| Gradient | 5–70% B over 60 minutes |
| Purity | >95% |
Salt Formation (Acetate)
The free peptide is converted to the acetate salt via lyophilization with acetic acid or ion-exchange chromatography.
| Step | Reagent | Conditions |
|---|---|---|
| Salt Exchange | 0.1% Acetic acid | Lyophilization |
| Final Form | Examorelin acetate | White lyophilized powder |
Challenges and Optimizations
D-Amino Acid Incorporation
D-Phe and D-2-methyl-Trp require extended coupling times (60 minutes) and strong reagents (HATU/HOAt) to overcome steric hindrance.
Trp Oxidation
Trp residues are protected with Boc groups during synthesis. Post-cleavage, residual TFA is neutralized to prevent oxidation.
Microwave-Assisted Synthesis
Microwave irradiation (15–20 seconds) accelerates coupling reactions, reducing synthesis time while maintaining yield.
Chemical Reactions Analysis
PEGylation Reactions
PEGylation—the covalent attachment of polyethylene glycol (PEG) polymers—enhances the pharmacokinetic properties of therapeutic peptides like examorelin acetate. This reaction typically targets primary amines (e.g., lysine residues) or N-terminal amino groups.
Key Reagents and Conditions
Mechanism :
-
Aldehyde-functionalized PEG reacts with primary amines under mild acidic conditions, forming stable secondary amine bonds.
-
NHS esters target nucleophilic residues (e.g., lysine), creating amide linkages.
Outcome :
-
Improved plasma half-life and reduced proteolytic susceptibility .
-
Conjugates retain partial receptor-binding activity, as demonstrated in competitive binding assays for analogous peptides .
Hydrolytic Degradation
Examorelin acetate undergoes enzymatic hydrolysis via proteases, particularly in biological systems.
Proteolytic Cleavage Sites
| Enzyme | Cleavage Specificity | Major Fragments |
|---|---|---|
| Trypsin | C-terminal to lysine/arginine | His-D-2-Me-Trp-Ala-Trp-D-Phe + Lys-NH₂ |
| Chymotrypsin | C-terminal to aromatic residues | Histidyl-2-Me-Trp + Ala-Trp-D-Phe-Lys-NH₂ |
Stability Considerations :
-
The D-amino acids (D-2-methyl-tryptophan, D-phenylalanine) confer partial resistance to enzymatic degradation .
-
In vivo studies : Plasma stability varies with PEGylation status, with unmodified peptides showing rapid clearance .
Oxidative Pathways
Tryptophan and methionine residues are susceptible to oxidation, though specific data for examorelin acetate remains limited.
| Oxidizing Agent | Conditions | Observed Products |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Neutral pH | Tryptophan → Kynurenine derivatives |
| Performic acid | Acidic conditions | Methionine sulfoxide |
Implications :
-
Oxidative modifications may alter receptor-binding affinity or biological activity.
Synthetic Modifications
Scientific Research Applications
Examorelin Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in regulating growth hormone release and its effects on various physiological processes.
Medicine: Explored as a potential therapeutic agent for conditions related to growth hormone deficiency and metabolic disorders.
Industry: Utilized in the development of growth hormone secretagogues and related pharmaceuticals
Mechanism of Action
Examorelin Acetate exerts its effects by binding to the ghrelin/growth hormone secretagogue receptor (GHSR). This binding stimulates the release of growth hormone from the pituitary gland. The molecular targets involved include the GHSR and downstream signaling pathways such as the cAMP/PKA and MAPK/ERK pathways .
Comparison with Similar Compounds
Research Findings and Pharmacological Data
Receptor Binding Affinity
Metabolic Stability
- Examorelin’s D-amino acids and methylation reduce susceptibility to peptidases, achieving ~70% stability in human plasma after 4 hours vs. ~30% for GHRP-6 .
Biological Activity
Examorelin acetate, also known as hexarelin, is a synthetic growth hormone secretagogue that plays a significant role in stimulating the release of growth hormone (GH) through its action on the growth hormone secretagogue receptor (GHSR). This article delves into the biological activity of Examorelin, highlighting its mechanisms, effects on various physiological parameters, and relevant case studies.
- Chemical Formula : C₄₇H₅₈N₁₂O₆
- Molar Mass : 887.059 g·mol⁻¹
- IUPAC Name : L-Histidyl-2-methyl-D-tryptophyl-L-alany-L-tryptophyl-D-phenylalany-L-lysinamide
Examorelin functions primarily as an agonist for the GHSR, mimicking the action of ghrelin, a natural hormone involved in GH release. It has a unique amino acid sequence that allows it to stimulate GH secretion effectively. The compound has been shown to:
- Increase Plasma GH Levels : Examorelin substantially elevates plasma GH levels in both animal models and humans in a dose-dependent manner .
- Stimulate Other Hormones : It also induces the release of prolactin, adrenocorticotropic hormone (ACTH), and cortisol, although its effects on insulin-like growth factor 1 (IGF-1) levels are inconsistent across studies .
Pharmacokinetics
Examorelin has a half-life of approximately 55 minutes and can be administered through various routes including intravenous, subcutaneous, and oral . Its pharmacokinetic profile suggests rapid absorption and metabolism, which is crucial for its clinical applications.
Growth Hormone Release
Examorelin is noted for its ability to induce greater GH release compared to traditional GH-releasing hormones (GHRH). Studies indicate that when combined with GHRH, Examorelin can produce synergistic effects leading to significantly higher plasma GH levels .
Cardioprotective Effects
Research has demonstrated that Examorelin exhibits cardioprotective properties. In animal studies, it improved cardiac function and reduced myocardial injury during ischemia-reperfusion events. Specifically, it was shown to:
- Enhance Cardiac Systolic Function : In models of heart failure, Examorelin treatment improved left ventricular function and decreased markers of cardiac stress such as malondialdehyde .
- Regulate Inflammatory Markers : It modulated the expression of interleukin (IL)-1β and IL-1 receptor antagonist (IL-1Ra), indicating its role in inflammatory response regulation in cardiac tissues .
Clinical Trials
Examorelin reached phase II clinical trials aimed at treating growth hormone deficiency and congestive heart failure but did not complete development for market release. The trials highlighted its potential benefits in enhancing GH levels while also addressing metabolic disorders associated with heart failure .
Animal Studies
In neonatal rat models, Examorelin administration resulted in significant increases in plasma GH levels and improvements in overall growth metrics compared to control groups. These findings reinforce its efficacy as a GH secretagogue .
Summary of Findings
Q & A
Q. What methodologies are recommended for synthesizing Examorelin Acetate with high stereochemical fidelity?
- Methodological Answer : Synthesis requires stepwise solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry to ensure retention of D- and L-configurations at critical residues (e.g., 2-methyl-D-tryptophan). Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and trifluoroacetic acid (TFA)-acetonitrile gradient is used for purification . Circular dichroism (CD) spectroscopy is recommended to confirm stereochemical integrity, particularly for D-amino acid residues .
Q. How can researchers validate the purity of Examorelin Acetate and resolve structural isomers?
- Methodological Answer : Use RP-HPLC coupled with mass spectrometry (LC-MS) to detect impurities ≤0.1% (per ICH guidelines). For isomer resolution, employ chiral columns (e.g., Chirobiotic T) with mobile phases containing 20 mM ammonium acetate (pH 5.0) and methanol. Compare retention times against synthetic standards of known stereochemistry .
Q. What buffer systems are optimal for stabilizing Examorelin Acetate in in vitro assays?
- Methodological Answer : Acetate buffer (pH 4.0–5.6) is preferred due to its compatibility with peptide stability. Prepare a 50 mM solution by mixing 0.1 M acetic acid and sodium acetate in a 3:2 ratio. Include 0.01% Tween-20 to prevent aggregation during kinetic studies .
Advanced Research Questions
Q. How do researchers address contradictions in receptor-binding data between in vitro and in vivo models for Examorelin Acetate?
- Methodological Answer : Discrepancies often arise from serum protein interactions or metabolic clearance. Use surface plasmon resonance (SPR) with immobilized growth hormone secretagogue receptors (GHS-R1a) to measure binding kinetics in serum-free conditions. Compare with pharmacokinetic (PK) studies in rodents using LC-MS/MS to quantify intact peptide levels in plasma .
Q. What experimental designs are critical for assessing Examorelin Acetate’s degradation pathways under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation products via LC-MS and identify cleavage sites (e.g., tryptophan-alanine bonds). For oxidative stability, expose the peptide to hydrogen peroxide (0.3%) and analyze via MALDI-TOF .
Q. How can researchers optimize in vivo dosing regimens to mitigate tachyphylaxis observed in prolonged Examorelin Acetate administration?
- Methodological Answer : Implement a staggered dosing protocol in animal models (e.g., 100 µg/kg twice daily for 7 days, followed by a 3-day washout). Measure serum IGF-1 levels via ELISA and correlate with GHS-R1a mRNA expression in pituitary tissue using qRT-PCR. Consider co-administering receptor antagonists to study rebound effects .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting data on Examorelin Acetate’s half-life across species?
- Methodological Answer : Species-specific differences in cytochrome P450 (CYP3A4/5) activity and renal clearance rates are key factors. Perform allometric scaling using body surface area adjustments and validate with in vitro hepatocyte clearance assays. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human half-life .
Q. What statistical approaches resolve variability in growth hormone (GH) release assays?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in primary pituitary cell cultures. Normalize GH release data to baseline levels (pre-dose) and use ANOVA with Tukey’s post-hoc test for dose-response comparisons. Include a positive control (e.g., ghrelin) to validate assay sensitivity .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
